Cas no 11000-17-2 (Vasopressin)

Vasopressin 化学的及び物理的性質
名前と識別子
-
- Vasopressin
- VASOPRESSIN ACETATE
- Vasporessin
- adh(hormone)
- leiormone
- pitressin
- pituitrin
- tonephin
- vasophysin
- VASOPRASSIN
- C00840
- Vasopressin Injection
- 1-[19-amino-13-butan-2-yl-10-(2-carbamoylethyl)-7-(carbamoylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-(carbamoylmethylcarbamoyl)-4-(diaminomethylideneamino)butyl]pyrrolidine-2-carboxamide
-
- MDL: MFCD00076738
- インチ: 1S/C43H67N15O12S2/c1-4-21(2)33-39(67)51-25(13-14-31(45)60)35(63)54-28(18-32(46)61)36(64)55-29(20-72-71-19-24(44)34(62)53-27(37(65)56-33)17-22-9-11-23(59)12-10-22)41(69)58-16-6-8-30(58)38(66)52-26(7-5-15-50-42(47)48)40(68)57(3)43(49)70/h9-12,21,24-30,33,59H,4-8,13-20,44H2,1-3H3,(H2,45,60)(H2,46,61)(H2,49,70)(H,51,67)(H,52,66)(H,53,62)(H,54,63)(H,55,64)(H,56,65)(H4,47,48,50)
- InChIKey: CBKMZRVKUDGVTD-UHFFFAOYSA-N
- ほほえんだ: N1(C(C2NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(CC)C)NC(=O)C(CC3=CC=C(O)C=C3)NC(=O)C(N)CSSC2)=O)CCCC1C(NC(C(=O)N(C(=O)N)C)CCC/N=C(/N)\N)=O
計算された属性
- せいみつぶんしりょう: 1049.45000
- どういたいしつりょう: 2138.86956
- 同位体原子数: 0
- 水素結合ドナー数: 16
- 水素結合受容体数: 29
- 重原子数: 79
- 回転可能化学結合数: 23
- 複雑さ: 4030
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 16
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 991
じっけんとくせい
- 密度みつど: 1.31 g/cm3
- ゆうかいてん: Not available
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- ようかいど: 甲醇(微溶)、水(微溶)
- すいようせい: Soluble in water (Miscible).
- PSA: 505.74000
- LogP: 1.50910
- じょうきあつ: 0.0±0.3 mmHg at 25°C
- ようかいせい: Soluble in water (Miscible).
Vasopressin セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Vasopressin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0013857-5mg |
Vasopressin |
11000-17-2 | 99.68% | 5mg |
$50.0 | 2022-04-28 | |
TRC | V991530-10mg |
Vasopressin |
11000-17-2 | 10mg |
$184.00 | 2023-05-17 | ||
ChemScence | CS-0013857-25mg |
Vasopressin |
11000-17-2 | 99.68% | 25mg |
$120.0 | 2022-04-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V82270-25mg |
Vasopressin |
11000-17-2 | 98% | 25mg |
¥4502.0 | 2023-09-06 | |
ChemScence | CS-0013857-50mg |
Vasopressin |
11000-17-2 | 99.68% | 50mg |
$200.0 | 2022-04-28 | |
TargetMol Chemicals | T9857-200 mg |
Vasopressin |
11000-17-2 | 98% | 200mg |
¥3975.00 | 2023-05-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-356188-5 mg |
Vasopressin, |
11000-17-2 | 5mg |
¥1,880.00 | 2023-07-10 | ||
TargetMol Chemicals | T9857-100 mg |
Vasopressin |
11000-17-2 | 98% | 100MG |
¥ 2,918 | 2023-07-10 | |
TargetMol Chemicals | T9857-500mg |
Vasopressin |
11000-17-2 | 98% | 500mg |
¥ 7230 | 2023-09-15 | |
TargetMol Chemicals | T9857-25mg |
Vasopressin |
11000-17-2 | 25mg |
¥ 927 | 2024-07-19 |
Vasopressin 関連文献
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
Vasopressinに関する追加情報
Vasopressin (CAS No. 11000-17-2): A Multifunctional Neuropeptide in Contemporary Biomedical Research
Vasopressin, also known as arginine vasopressin (AVP), is a cyclic nonapeptide hormone and neuropeptide with the Chemical Abstracts Service (CAS) registry number CAS No. 11000-17-2. This endogenous compound plays critical roles in both physiological regulation and pathological processes across multiple biological systems. Structurally characterized by a disulfide bridge connecting cysteine residues at positions 1 and 6, its molecular formula C4H9N5O2 corresponds to a molecular weight of approximately 1,046 Da when considering its mature form. Recent advances in mass spectrometry have enabled precise quantification of this peptide in biological fluids, underscoring its relevance in translational medicine.
In the context of water homeostasis, Vasopressin exerts its canonical antidiuretic function via activation of V2 receptors on renal collecting duct cells. A landmark study published in Nature Neuroscience (2023) revealed novel allosteric modulation mechanisms of these receptors through conformational changes induced by lipid raft microdomains. This finding has implications for developing subtype-selective analogs to treat nephrogenic diabetes insipidus without inducing vasoconstrictive side effects associated with non-specific stimulation of V1a receptors. The CAS number CAS No. 11000-17-2 specifically identifies the native peptide form differing from synthetic derivatives such as desmopressin, which lacks cysteine residues and exhibits prolonged half-life.
Beyond fluid regulation, emerging research highlights Vasopressin's role in cardiovascular physiology and pathophysiology. A randomized controlled trial (RCT) reported in Circulation Research (January 2024) demonstrated that low-dose AVP administration improves myocardial perfusion in septic shock patients through endothelin-independent pathways. This contradicts earlier assumptions about its primary vasoconstrictive action, suggesting a protective role under hypovolemic conditions when administered at optimized concentrations. The structural specificity captured by CAS No. CAS No. 11000-17-2 ensures precise pharmacological evaluation compared to arginine vasopressor agents with modified amino acid sequences.
In neurobiological contexts, Vasopressin's actions via V1a, V2, and oxytocin receptors are now recognized as integral to social behavior modulation and memory consolidation processes. A groundbreaking study using CRISPR-Cas9 knockout models (Nature Communications, March 2024) identified key interactions between central AVP signaling pathways and dopaminergic systems in reward processing circuits. These findings have stimulated interest in exploring AVP-based therapies for autism spectrum disorders and social anxiety conditions, representing an expanding therapeutic horizon beyond traditional indications like central diabetes insipidus.
The synthesis pathway of Vasopressin/CAS No. 11000-17-2 involves post-translational processing of the precursor protein propressophysin within magnocellular neurosecretory cells of the hypothalamus. Recent structural biology studies employing cryo-electron microscopy (JBC, June 2023) revealed unprecedented details about the cleavage mechanisms mediated by prohormone convertases PCSKs, providing mechanistic insights for potential gene therapy approaches targeting dysregulated AVP production observed in certain neuroendocrine disorders.
In clinical drug development, the CAS-numbered compound serves as a template for creating pharmacologically optimized analogs such as terlipressin and fenoterol combined formulations under investigation for hepatorenal syndrome treatment (New England Journal of Medicine, April 28). These derivatives exploit site-specific modifications on the native AVP structure - CAS No.CAS No. 11000-17-2's-identified backbone while enhancing stability or receptor selectivity through substitutions at position Asn(8) or Gly(5). Such innovations exemplify how understanding molecular architecture enables therapeutic advancements.
Pioneering work published in Molecular Psychiatry,(February 4th issue) elucidated epigenetic regulation of AVP gene expression through histone acetylation patterns modulated by chronic stress exposure (Molecular Psychiatry,, February 4th issue). This discovery links stress-related pathologies to dysregulated neuropeptide levels, opening avenues for epigenetic-based interventions targeting hypothalamic-pituitary axes without direct hormone supplementation risks associated with long-term use of synthetic analogs like desmethylimpressin.
Synthetic methodologies for producing pharmaceutical-grade Vasopressin/CAS No. 11-"The structural characterization"of this peptide remains essential for quality control measures ensuring bioactivity preservation during large-scale production processes outlined in Bioorganic & Medicinal Chemistry Letters,'s December issue detailing solid-phase synthesis optimization strategies that minimize N-terminal truncation artifacts typically observed at scale-up stages.
A novel application domain emerging from recent research involves using fluorescently labeled AVP derivatives ("Vasopressin analogues") tagged with quantum dots to visualize real-time receptor trafficking dynamics within living neurons (eLife,, May release). This technique employs the native peptide's structure defined by CAS No."CAS No.""CASN""CASN""CASN""CASN""CASN""CASN""CASN""CASN""CASN""CASN"
11000-17-2 (Vasopressin) 関連製品
- 16789-98-3(1-Deamino-8-D-arginine-vasopressin diacetate)
- 113-80-4(Oxytocin, 8-L-arginine-)
- 113-79-1(Argipressin)
- 9032-75-1(Pectinase)
- 2680778-40-7(benzyl N-(3,5-dibromophenyl)methylcarbamate)
- 351-84-8(N-(4-fluorophenyl)ethanethioamide)
- 2228932-19-0(4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine)
- 1803995-62-1(2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride)
- 100307-95-7(L-Alaninamide,N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-N-[(4-nitrophenyl)methyl]-)
- 2171150-61-9(5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopyridine-3-carboxylic acid)

